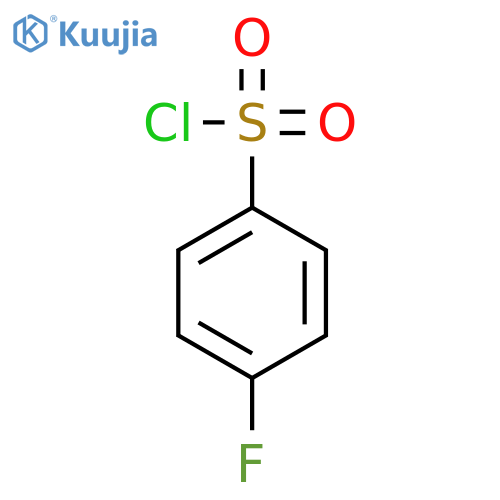

Cas no 349-88-2 (4-fluorobenzene-1-sulfonyl chloride)

4-fluorobenzene-1-sulfonyl chloride 化学的及び物理的性質

名前と識別子

-

- 4-Fluorobenzene-1-sulfonyl chloride

- 4-Fluorobenzenesulphonyl chloride

- 4-fluoro-benzenesulfonylchlorid

- P-FLUOROBENZENESULFONYL CHLORIDE

- 4-FLUOROBENZENSULFONYL CHLORIDE

- 4-FLUOROBENZENESULFONIC ACID CHLORIDE

- 4-Fluorobenzenesulfonyl

- Benzenesulfonyl chloride, 4-fluoro-

- 4-Fluorobenzenesulfonylchloride

- 4-fluorobenzene-sulfonyl chloride

- 4-Fluorophenylsulfonyl chloride

- Benzenesulfonyl chloride,4-fluoro

- Benzenesulfonyl chloride,p-fluoro

- p-fluorophenylsulfonyl chloride

- Benzenesulfonylchloride, p-fluoro- (6CI,7CI,8CI)

- 4-Fluorophenylsulphonyl chloride

- 4-Fluorobenzenesulfonyl chloride

- 4-fluoro-benzenesulfonyl chloride

- Benzenesulfonyl chloride, p-fluoro-

- BFXHJFKKRGVUMU-UHFFFAOYSA-N

- chloro(4-fluorophenyl)sulfone

- EINECS

- p-fluorobenzene sulphonyl chloride

- 4-fluoro-4-hydroxybenzophenone

- CS-W008916

- P20473

- W-106697

- GS-3219

- 4-flurobenzenesulfonyl chloride

- MFCD00007438

- p-flourobenzenesulfonyl chloride

- BCP15286

- Benzenesulphonyl chloride, 4-fluoro-

- 4-fluorobezenesulfonyl chloride

- UNII-2M9GLL38TN

- 4-fluoro-benzene-1-sulfonyl chloride

- BP-20273

- Z56940934

- 4-fluoro benzenesulfonyl chloride

- A822497

- Benzenesulphonyl chloride, p-fluoro-

- AM61504

- 4-fluorobenzene sulphonylchloride

- p-FC6H4SO2Cl

- SCHEMBL17242

- 4-fluorobenzene-sulphonyl chloride

- p-fluorobenzenesulphonylchloride

- 4-fluorophenylsulfonylchloride

- 4-fluoro-benzenesulphonyl chloride

- 4-Fluorobenzenesulfonyl chloride, 98%

- 4-fluoro-benzene sulfonyl chloride

- F0808-2036

- 4-fluoro benzenesulfonylchloride

- 4-fluorophenyl sulfonyl chloride

- AKOS000120306

- F0202

- DTXSID3059846

- FT-0618509

- 4-fluoro-benzene-sulfonyl chloride

- NS00041646

- 4-Fluorobenzenesulphonylchloride

- 4-fluorobenzene-1-sulfonylchloride

- NSC140128

- 4-Fluoro-benzensulfonyl chloride

- 4-fluorobenzenesulphonic acid chloride

- 4-fluorobenzene sulfonylchloride

- NSC-140128

- 349-88-2

- InChI=1/C6H4ClFO2S/c7-11(9,10)6-3-1-5(8)2-4-6/h1-4H

- 4fluorobenzenesulfonyl chloride

- EN300-17447

- 4-fluorobenzene sulphonyl chloride

- 4-Fluoro benzene sulfonyl chloride

- 4-fluoro-phenyl sulfonyl chloride

- NSC 140128

- 4-fluoro-benzenesulfonylchloride

- 4-fluorobenzene sulfonyl chloride

- p-fluoro benzenesulfonyl chloride

- EINECS 206-493-0

- BFXHJFKKRGVUMU-UHFFFAOYSA-

- (4-fluorophenyl)sulfonyl chloride

- 2M9GLL38TN

- P-FLUOROBENZENESULPHONYL CHLORIDE

- 4-Fluorobenzene Sulfonyl Chloride,98%

- Benzenesulfonyl chloride, 4fluoro

- STL163968

- 4fluorophenylsulfonyl chloride

- doi:10.14272/BFXHJFKKRGVUMU-UHFFFAOYSA-N.1

- DB-048708

- Benzenesulfonyl chloride, pfluoro

- pFluorobenzenesulfonyl chloride

- DTXCID9038925

- 4-fluorobenzene-1-sulfonyl chloride

-

- MDL: MFCD00007438

- インチ: 1S/C6H4ClFO2S/c7-11(9,10)6-3-1-5(8)2-4-6/h1-4H

- InChIKey: BFXHJFKKRGVUMU-UHFFFAOYSA-N

- ほほえんだ: ClS(C1C([H])=C([H])C(=C([H])C=1[H])F)(=O)=O

- BRN: 2091633

計算された属性

- せいみつぶんしりょう: 193.96000

- どういたいしつりょう: 193.960456

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 11

- 回転可能化学結合数: 1

- 複雑さ: 213

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 互変異性体の数: 何もない

- トポロジー分子極性表面積: 42.5

- ひょうめんでんか: 0

- 疎水性パラメータ計算基準値(XlogP): 2

じっけんとくせい

- 色と性状: 使用できません

- 密度みつど: 1.467 (estimate)

- ゆうかいてん: 34.0 to 37.0 deg-C

- ふってん: 112°C/14mmHg(lit.)

- フラッシュポイント: 華氏温度:235.4°f

摂氏度:113°c - ようかいど: dioxane: 0.1 g/mL, clear

- PSA: 42.52000

- LogP: 2.83400

- ようかいせい: 使用できません

- かんど: Moisture Sensitive

4-fluorobenzene-1-sulfonyl chloride セキュリティ情報

-

記号:

- ヒント:あぶない

- シグナルワード:Danger

- 危害声明: H290-H314

- 警告文: P234-P260-P264-P280-P301+P330+P331+P310-P303+P361+P353+P310+P363-P304+P340+P310-P305+P351+P338+P310-P390-P405-P406-P501

- 危険物輸送番号:UN 3261 8/PG 2

- WGKドイツ:3

- 危険カテゴリコード: 34

- セキュリティの説明: S26-S28-S36/37/39-S45-S28A

-

危険物標識:

- 包装等級:II

- 包装グループ:III

- ちょぞうじょうけん:密閉容器に保管する。日陰、乾燥、風通しの良い場所に保管し、不適合物質から遠ざける。

- 危険レベル:8

- TSCA:T

- セキュリティ用語:8

- リスク用語:R34

- 包装カテゴリ:II

- 危険レベル:8

4-fluorobenzene-1-sulfonyl chloride 税関データ

- 税関コード:2904909090

- 税関データ:

中国税関コード:

2904909090概要:

2904909090他の炭化水素のスルホン化作用/硝化作用/硝化誘導体(ハロゲン化の有無にかかわらず)。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:5.5% 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

HS:2904909090炭化水素のスルホン化、硝化または亜硝化誘導体、ハロゲン化付加価値税の有無にかかわらず:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:5.5% General tariff:30.0%

4-fluorobenzene-1-sulfonyl chloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F0808-2036-0.5g |

4-fluorobenzene-1-sulfonyl chloride |

349-88-2 | 95%+ | 0.5g |

$19.0 | 2023-11-21 | |

| Life Chemicals | F0808-2036-10g |

4-fluorobenzene-1-sulfonyl chloride |

349-88-2 | 95%+ | 10g |

$84.0 | 2023-11-21 | |

| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY001059-25g |

4-Fluorobenzenesulfonyl Chloride |

349-88-2 | ≥98% | 25g |

¥34.00 | 2024-07-09 | |

| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY001059-500g |

4-Fluorobenzenesulfonyl Chloride |

349-88-2 | ≥98% | 500g |

¥559.00 | 2024-07-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1030440-500g |

4-Fluorobenzenesulfonyl chloride |

349-88-2 | 98% | 500g |

¥840.00 | 2024-05-17 | |

| Ambeed | A947771-100g |

4-Fluorobenzene-1-sulfonyl chloride |

349-88-2 | 98% | 100g |

$49.0 | 2025-02-21 | |

| Oakwood | 003729-25g |

4-Fluorobenzenesulfonyl chloride |

349-88-2 | 98% | 25g |

$22.00 | 2024-07-19 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1030440-25g |

4-Fluorobenzenesulfonyl chloride |

349-88-2 | 98% | 25g |

¥47.00 | 2024-05-17 | |

| eNovation Chemicals LLC | Y1097060-25G |

4-fluorobenzene-1-sulfonyl chloride |

349-88-2 | 97% | 25g |

$65 | 2023-09-02 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R019635-25g |

4-fluorobenzene-1-sulfonyl chloride |

349-88-2 | 98% | 25g |

¥38 | 2024-05-24 |

4-fluorobenzene-1-sulfonyl chloride 関連文献

-

R. Ian Storer,Robert M. Owen,Andy Pike,Caroline L. Benn,Emma Armstrong,David C. Blakemore,Magda Bictash,Kathryn Costelloe,Emma Impey,Philip H. Milliken,Elisabeth Mortimer-Cassen,Hannah J. Pearce,Benjamin Pibworth,Gianna Toschi Med. Chem. Commun. 2016 7 1587

-

Anas Ramadan Kotb,Dina A. Bakhotmah,Abdallah E. Abdallah,Hazem Elkady,Mohammed S. Taghour,Ibrahim. H. Eissa,Mohamed Ayman El-Zahabi RSC Adv. 2022 12 33525

-

Sridhar Madabhushi,Raveendra Jillella,Vinodkumar Sriramoju,Rajpal Singh Green Chem. 2014 16 3125

-

Haoran Li,Arpan Sasmal,Xinzhe Shi,Jean-Fran?ois Soulé,Henri Doucet Org. Biomol. Chem. 2018 16 4399

-

Enrico Speri,Jennifer Fishovitz,Shahriar Mobashery Med. Chem. Commun. 2018 9 2008

-

Fudi Zhong,Guannan Geng,Bing Chen,Ting Pan,Qianwen Li,Hui Zhang,Chuan Bai Org. Biomol. Chem. 2015 13 1792

-

Kallum M. Koczkur,Emad M. Hamed,Colin R. Hesp,Abdelaziz Houmam Phys. Chem. Chem. Phys. 2013 15 348

-

Yaoguang Huang,Deping Li,Chang Xu,Chengze Zhu,Limeng Wu,Meiling Shen,Yue Li,Xiaowen Jiang,Wenwu Liu,Qingchun Zhao,Tianshu Ren New J. Chem. 2022 46 20972

-

Sridhar Madabhushi,Raveendra Jillella,Vinodkumar Sriramoju,Rajpal Singh Green Chem. 2014 16 3125

-

Theres Ramenda,Torsten Kniess,Ralf Bergmann,J?rg Steinbach,Frank Wuest Chem. Commun. 2009 7521

4-fluorobenzene-1-sulfonyl chlorideに関する追加情報

Comprehensive Guide to 4-Fluorobenzene-1-sulfonyl Chloride (CAS No. 349-88-2): Properties, Applications, and Industry Insights

4-Fluorobenzene-1-sulfonyl chloride (CAS No. 349-88-2) is a specialized organosulfur compound widely utilized in pharmaceutical synthesis, agrochemical production, and material science. This fluorinated sulfonyl chloride derivative is prized for its reactivity as a sulfonylation reagent, enabling the introduction of the 4-fluorophenylsulfonyl moiety into target molecules. With the growing demand for fluorinated building blocks in drug discovery, this compound has gained significant attention in medicinal chemistry research.

The molecular structure of 4-fluorobenzene-1-sulfonyl chloride features a fluorine substituent at the para position relative to the highly reactive sulfonyl chloride group. This strategic placement enhances its electronic properties, making it particularly valuable for designing bioactive compounds. Recent studies highlight its role in developing kinase inhibitors and GPCR-targeted therapeutics, addressing current pharmaceutical trends toward precision medicine.

In industrial applications, this compound serves as a key intermediate for polymer modification and surface functionalization. Its ability to form stable sulfonamide linkages makes it indispensable in creating advanced materials with tailored properties. The compound's thermal stability and solubility profile (soluble in aprotic solvents like dichloromethane and THF) facilitate diverse chemical transformations under mild conditions.

From a synthetic chemistry perspective, researchers frequently employ 349-88-2 in nucleophilic substitution reactions, cross-coupling protocols, and multicomponent reactions. Its compatibility with transition metal catalysis aligns with the industry's shift toward sustainable chemistry practices. Analytical characterization typically involves NMR spectroscopy (distinct 19F signal at ~-110 ppm) and mass spectrometry techniques.

The global market for fluorinated intermediates like 4-fluorobenzene-1-sulfonyl chloride is expanding, driven by demand for next-generation therapeutics and electronic materials. Quality standards require rigorous control of purity parameters (typically ≥98% by HPLC) and moisture content due to the compound's hydrolytic sensitivity. Proper storage conditions (anhydrous environments, inert atmosphere) are critical for maintaining reagent performance.

Emerging applications in bioconjugation chemistry and proteomics research further underscore the versatility of this sulfonylating agent. As the scientific community explores novel fluorine-containing scaffolds, CAS 349-88-2 remains at the forefront of structure-activity relationship studies. Recent patent literature demonstrates its utility in developing PET radiotracers and fluorescent probes for biomedical imaging.

For researchers sourcing this material, technical specifications should include batch-to-batch consistency data, residual solvent analysis, and impurity profiling. The compound's handling considerations emphasize standard laboratory safety protocols for acid chlorides. Leading suppliers often provide custom synthesis options and derivatization services to support specialized research needs.

In process chemistry optimization, 4-fluorobenzene-1-sulfonyl chloride demonstrates advantages in atom economy and reaction efficiency compared to alternative sulfonylation methods. Its use in continuous flow systems represents an innovative approach to scale-up challenges in fine chemical production. Environmental considerations have prompted development of greener alternatives to traditional workup procedures.

The compound's structure-property relationships continue to inspire research in computational chemistry and molecular modeling. Quantum mechanical calculations predict its reaction thermodynamics with remarkable accuracy, facilitating rational drug design workflows. These computational approaches complement experimental studies of its steric and electronic effects in complex molecular systems.

As regulatory landscapes evolve for fluorochemicals, 4-fluorobenzene-1-sulfonyl chloride maintains compliance through established quality control measures and safety assessments. Documentation of stability studies and compatibility testing ensures reliable performance in diverse chemical environments. The compound's well-characterized spectral fingerprints aid in analytical method development for related derivatives.

349-88-2 (4-fluorobenzene-1-sulfonyl chloride) 関連製品

- 383-29-9(4-Fluorophenylsulfone)

- 875046-92-7(Benzene, 1,1'-sulfonylbis[3,5-bis[(4-fluorophenyl)sulfonyl]-)

- 875046-87-0(Benzene, 1,1'-sulfonylbis[3,5-bis[(4-fluorophenyl)thio]-)

- 424792-57-4(1,2-difluoro-4-methanesulfonylbenzene)

- 455-15-2(4-Fluorophenyl Methyl Sulfone)

- 312-31-2(1-(Benzenesulfonyl)-4-fluorobenzene)

- 139564-33-3(Benzene, 1,4-bis[(4-fluorophenyl)sulfonyl]-)

- 171421-55-9(1,3-Difluoro-5-methylsulfonylbenzene)

- 657-46-5(1-Fluoro-3-(methylsulfonyl)benzene)

- 138869-98-4(Benzenethiol, 4-[(4-fluorophenyl)sulfonyl]-)